3-(6-chloro-1,3-benzothiazol-2-yl)-2(1H)-pyridinone
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Overview
Description
3-(6-Chloro-1,3-benzothiazol-2-yl)-2(1H)-pyridinone, also known as C-BTZ-PY, is a heterocyclic compound with a broad range of applications in medicinal chemistry. C-BTZ-PY has been studied extensively due to its potential as an inhibitor of the enzyme cyclooxygenase-2 (COX-2) which is involved in the production of prostaglandins, thromboxanes, and leukotrienes. C-BTZ-PY has been found to have anti-inflammatory, analgesic, and anti-cancer properties, and is of interest in both medicinal and research applications.
Scientific Research Applications
3-(6-chloro-1,3-benzothiazol-2-yl)-2(1H)-pyridinone has been studied extensively for its potential medicinal applications. It has been found to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, thromboxanes, and leukotrienes. This compound has also been shown to have anti-inflammatory, analgesic, and anti-cancer properties. Furthermore, it has been studied for its potential use in the treatment of various diseases, including arthritis, Alzheimer’s disease, and Parkinson’s disease.
Mechanism of Action
Target of Action
Related compounds have been shown to interact with cyclo-oxygenase (cox) enzymes .
Mode of Action
Similar compounds have been shown to inhibit the cox enzymes . These enzymes are responsible for the conversion of arachidonic acid to prostaglandins and leukotrienes, which are involved in inflammation and pain .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway by inhibiting the COX enzymes . This inhibition reduces the production of prostaglandins and leukotrienes, thereby reducing inflammation and pain .
Result of Action
The inhibition of COX enzymes by this compound would likely result in reduced inflammation and pain, as these are the primary effects of prostaglandins and leukotrienes .
Advantages and Limitations for Lab Experiments
3-(6-chloro-1,3-benzothiazol-2-yl)-2(1H)-pyridinone is a useful compound for laboratory experiments due to its wide range of applications in medicinal chemistry. Its anti-inflammatory, analgesic, and anti-cancer properties make it a useful tool for studying the effects of these properties on various diseases. Additionally, its inhibition of COX-2 makes it a useful tool for studying the effects of prostaglandins, thromboxanes, and leukotrienes on inflammation.
However, there are some limitations to using this compound in laboratory experiments. The compound is not very stable and has a limited shelf life, so it must be stored and handled properly. Additionally, this compound is a relatively expensive compound, so its use may be limited due to cost constraints.
Future Directions
There are many potential future directions for the research and development of 3-(6-chloro-1,3-benzothiazol-2-yl)-2(1H)-pyridinone. One potential direction is the development of more efficient and cost-effective synthesis methods for the compound. Additionally, further research into the biochemical and physiological effects of this compound could lead to the development of new therapeutic applications. Finally, further research into the mechanism of action of this compound could lead to the development of more effective inhibitors of COX-2.
Synthesis Methods
The synthesis of 3-(6-chloro-1,3-benzothiazol-2-yl)-2(1H)-pyridinone is typically accomplished through a multi-step process. The first step involves the condensation of 6-chlorobenzothiazole with pyridine-2-carboxylic acid to form the intermediate 3-(6-chlorobenzothiazol-2-yl)-2(1H)-pyridinone. This is followed by a reaction with sodium hydroxide, which results in the formation of a sodium salt of the compound. Finally, the desired product is obtained by acidification of the sodium salt with hydrochloric acid.
properties
IUPAC Name |
3-(6-chloro-1,3-benzothiazol-2-yl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2OS/c13-7-3-4-9-10(6-7)17-12(15-9)8-2-1-5-14-11(8)16/h1-6H,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYBYBOKLJEJRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C2=NC3=C(S2)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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